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Compound of Interest

Compound Name: 4-formylbenzenesulfonyl Chloride

Cat. No.: B2907312

For the modern medicinal chemist and researcher, the quest for novel molecular architectures
with tailored biological activity is a perpetual challenge. Success often hinges on the strategic
use of versatile building blocks, molecules that offer multiple points for diversification and
conjugation. In this context, 4-formylbenzenesulfonyl chloride (CAS No. 85822-16-8)
emerges as a compelling and highly valuable, yet perhaps underutilized, bifunctional reagent.
Its unique combination of a reactive sulfonyl chloride and a versatile aldehyde moiety within a
stable aromatic framework makes it a powerful tool for the synthesis of complex molecular
probes, targeted therapeutics, and diverse compound libraries.

This technical guide provides an in-depth exploration of the core attributes of 4-
formylbenzenesulfonyl chloride, moving beyond a simple recitation of facts to deliver field-
proven insights into its synthesis, reactivity, and application. The protocols and mechanistic
discussions that follow are designed to be self-validating, grounded in established chemical
principles and supported by authoritative references.

Molecular Profile and Physicochemical Properties

4-Formylbenzenesulfonyl chloride is a solid at room temperature, a characteristic that offers
practical advantages in handling and weighing compared to its liquid benzenesulfonyl chloride
counterpart.[1][2] The molecule's structure presents two distinct reactive centers, the
electrophilic sulfur of the sulfonyl chloride and the electrophilic carbon of the aldehyde,
enabling orthogonal chemical transformations.
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Property Value Source
CAS Number 85822-16-8 [3]
Molecular Formula C7HsCIOsS [3]
Molecular Weight 204.63 g/mol [3]
Appearance Solid [2]
Boiling Point 327 °C at 760 mmHg [3]
Density 1.485 g/cm3 [3]
Storage Temperature 2-8°C under inert gas [3]

A key consideration for any sulfonyl chloride is its sensitivity to moisture. While generally more
stable than acyl chlorides, aryl sulfonyl chlorides readily undergo hydrolysis to the
corresponding sulfonic acid.[4] This necessitates handling under anhydrous conditions to
preserve the reactive sulfonyl chloride moiety.

Synthesis of 4-Formylbenzenesulfonyl Chloride: A
Practical Approach

While several synthetic routes to aryl sulfonyl chlorides are established in the literature, a
common and reliable method for preparing 4-formylbenzenesulfonyl chloride involves the
chlorosulfonation of a suitable benzaldehyde derivative or the chlorination of 4-
formylbenzenesulfonic acid. A plausible and scalable laboratory synthesis can be adapted from
established procedures for analogous compounds.[2][5]

A robust method involves the reaction of 4-formylbenzenesulfonic acid with a chlorinating agent
such as thionyl chloride (SOCIz) or phosphorus pentachloride (PCls). The sulfonic acid can be
prepared by the sulfonation of benzaldehyde.

Caption: Plausible synthetic route to 4-formylbenzenesulfonyl chloride.

Experimental Protocol: Synthesis from 4-Formylbenzenesulfonic Acid
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Step 1: Preparation of the Reaction Setup. A flame-dried, three-necked round-bottom flask
equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping
funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Charging the Reactants. 4-Formylbenzenesulfonic acid (1.0 eq) is added to the flask,
followed by an excess of thionyl chloride (SOCIz, typically 3-5 eq). A catalytic amount of N,N-
dimethylformamide (DMF, ~1 drop per 10 mmol of sulfonic acid) can be added to facilitate
the reaction.

Step 3: Reaction. The reaction mixture is heated to reflux (approximately 76 °C) and
maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored
by the cessation of gas evolution (HCIl and SO2).

Step 4: Work-up. After cooling to room temperature, the excess thionyl chloride is carefully
removed under reduced pressure. The crude product is then co-evaporated with an
anhydrous solvent like toluene to remove any remaining traces of SOClz.

Step 5: Purification. The resulting crude 4-formylbenzenesulfonyl chloride can be purified
by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl
acetate, to yield the pure product.

Causality in Experimental Choices:

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of both
the thionyl chloride and the product sulfonyl chloride by atmospheric moisture.

Excess Thionyl Chloride: An excess of thionyl chloride is used to drive the reaction to
completion and to serve as the reaction solvent.

DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with
thionyl chloride, which is a more potent chlorinating agent.

Co-evaporation with Toluene: This step is critical for removing the high-boiling thionyl
chloride, which can interfere with subsequent reactions and purification.
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The Dual Reactivity of 4-Formylbenzenesulfonyl
Chloride

The synthetic utility of 4-formylbenzenesulfonyl chloride stems from the distinct and
controllable reactivity of its two functional groups. This allows for a stepwise functionalization,
making it an ideal scaffold for building complex molecules.

Caption: Dual reactivity of 4-formylbenzenesulfonyl chloride.

Reactions at the Sulfonyl Chloride Group: The Gateway
to Sulfonamides

The sulfonyl chloride moiety is a potent electrophile that readily reacts with a wide range of
nucleophiles, most notably primary and secondary amines, to form stable sulfonamide
linkages.[6][7] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group
is a key pharmacophore in numerous approved drugs.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur
atom, followed by the elimination of a chloride ion. The reaction is typically carried out in the
presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the
hydrochloric acid byproduct.[8]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

o Step 1: Dissolution. 4-Formylbenzenesulfonyl chloride (1.0 eq) is dissolved in an
anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a
flask under an inert atmosphere.

e Step 2: Addition of Amine and Base. The amine (1.0-1.2 eq) and a base like triethylamine
(1.5-2.0 eq) are added to the solution, either neat or as a solution in the same solvent. The
reaction is often performed at O °C to control the initial exotherm.

o Step 3: Reaction. The mixture is allowed to warm to room temperature and stirred for several
hours to overnight. The reaction progress can be monitored by thin-layer chromatography
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(TLC).

o Step 4: Work-up. The reaction is quenched with water or a dilute aqueous acid (e.g., 1 M
HCI) to remove the excess base and its salt. The organic layer is separated, washed with
brine, dried over an anhydrous drying agent (e.g., Na2SOa4 or MgSOa.), filtered, and
concentrated under reduced pressure.

o Step 5: Purification. The crude sulfonamide is then purified by column chromatography or
recrystallization.

Reactions at the Aldehyde Group: A Hub for Molecular
Elaboration

The aldehyde functionality provides a second, orthogonal site for chemical modification. This
allows for the introduction of diverse structural motifs after the sulfonamide has been formed, or
vice versa.

Reductive Amination: The aldehyde can undergo reductive amination with primary or
secondary amines in the presence of a mild reducing agent, such as sodium
triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), to form secondary or
tertiary amines, respectively.[9][10] This reaction is highly efficient and tolerates a wide range of
functional groups, making it a powerful tool in library synthesis.

Wittig Reaction: The aldehyde readily participates in the Wittig reaction, reacting with
phosphorus ylides to form alkenes.[7][11] This allows for the extension of the carbon skeleton
and the introduction of a double bond, which can be further functionalized.

Applications in Drug Discovery and Development

The bifunctional nature of 4-formylbenzenesulfonyl chloride makes it an attractive starting
material for the synthesis of targeted covalent inhibitors and complex molecular scaffolds in
drug discovery. The sulfonamide moiety can act as a hydrogen bond donor and acceptor,
interacting with protein backbones, while the aldehyde can be transformed into various
functionalities to target specific residues or to attach linkers for bioconjugation.

A particularly relevant application is in the synthesis of kinase inhibitors. Many kinase inhibitors
feature a sulfonamide group for key interactions within the ATP-binding pocket.[12][13] The
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formyl group on the 4-formylbenzenesulfonyl chloride scaffold can be elaborated to
introduce functionalities that target specific amino acid residues, thereby enhancing potency
and selectivity. For instance, the aldehyde can be converted to an amine via reductive
amination, which can then be acylated to introduce a warhead for covalent inhibition of a
cysteine residue in the target kinase.

Spectroscopic Characterization

Accurate characterization of 4-formylbenzenesulfonyl chloride is essential for its effective
use. The following are the expected key spectroscopic features based on its structure and data
from analogous compounds.[14][15][16]

e 1H NMR (CDClIs, 400 MHz):
o 810.1 (s, 1H, -CHO)
o 9 8.1-8.2 (d, 2H, Ar-H ortho to -SO2Cl)
o 0 7.9-8.0 (d, 2H, Ar-H ortho to -CHO)
e 13C NMR (CDCls, 101 MHz):
o §191-192 (C=0)
o 0 140-142 (C-SOCl)
o & 136-138 (C-CHO)
o & 130-132 (Ar-CH)
o & 128-130 (Ar-CH)
e IR (KBr, cm~1):
o ~1700 (C=0 stretch of aldehyde)

o ~1370 and ~1170 (asymmetric and symmetric SOz stretch of sulfonyl chloride)
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o ~2820 and ~2720 (C-H stretch of aldehyde)

Safety, Handling, and Storage

As with all sulfonyl chlorides, 4-formylbenzenesulfonyl chloride should be handled with care
in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye
damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat, is mandatory.

» Handling: Avoid inhalation of dust and contact with skin and eyes. Due to its sensitivity to
moisture, it should be handled under dry conditions and stored under an inert atmosphere.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
water and other nucleophiles. Recommended storage is at 2-8 °C.[3]

» Disposal: Dispose of in accordance with local, state, and federal regulations. Unused
material should be carefully quenched with a suitable nucleophile (e.g., a dilute solution of
sodium hydroxide) before disposal.

Conclusion

4-Formylbenzenesulfonyl chloride is a potent and versatile bifunctional building block that
offers significant advantages for the synthesis of complex molecules in research and drug
development. Its dual reactivity allows for the strategic and sequential introduction of diverse
chemical functionalities, enabling the construction of novel sulfonamide-containing compounds
with tailored properties. By understanding its synthesis, reactivity, and handling requirements,
researchers can effectively leverage this powerful reagent to accelerate their discovery
programs and create innovative molecular solutions to challenging biological problems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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